molecular formula C22H26ClFN2O3S B297431 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide

2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide

货号 B297431
分子量: 453 g/mol
InChI 键: WNBMGKZRANWYDG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that plays a crucial role in the regulation of ion and fluid transport across epithelial cells in various organs, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases that involve abnormal CFTR function.

作用机制

2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide binds to a specific site on the CFTR protein and blocks the chloride channel function. The exact binding site and mechanism of inhibition are still under investigation, but it is believed that 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide stabilizes the closed state of the CFTR channel and prevents it from opening in response to cellular signals. 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide has been shown to be selective for CFTR over other chloride channels and does not affect other ion channels or transporters.
Biochemical and physiological effects:
2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide has been shown to inhibit CFTR-mediated chloride secretion in various tissues, which can have both beneficial and detrimental effects depending on the context. In the lungs, 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide can reduce excessive mucus production and improve airway hydration in CF patients, but it can also impair host defense against bacterial infections and increase the risk of lung inflammation. In the pancreas, 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide can inhibit abnormal secretion of bicarbonate and digestive enzymes, which are responsible for pancreatic insufficiency in CF patients. In the sweat glands, 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide can block the secretion of chloride and sodium ions, which are elevated in CF patients and can lead to dehydration and electrolyte imbalance.

实验室实验的优点和局限性

2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide has several advantages as a research tool, including its high potency and selectivity for CFTR, its well-characterized mechanism of action, and its availability from commercial sources. However, there are also some limitations to its use. 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide can only inhibit CFTR-mediated chloride secretion and does not affect other functions of CFTR or other ion channels and transporters. In addition, 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide can have off-target effects on other proteins or signaling pathways, especially at high concentrations or prolonged exposure.

未来方向

There are several future directions for research on 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide and its potential therapeutic applications. One area of focus is the development of more potent and selective CFTR inhibitors that can overcome the limitations of 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide and target specific disease-causing mutations in CFTR. Another area of focus is the optimization of drug delivery systems that can effectively deliver CFTR inhibitors to the target tissues and cells, such as the lungs or pancreas. Additionally, there is ongoing research on the use of CFTR inhibitors in combination with other drugs or therapies to enhance their efficacy and reduce side effects. Overall, 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide and related compounds have the potential to improve the lives of CF patients and other individuals with CFTR-related disorders, and continued research in this area is essential for realizing this goal.

合成方法

2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide was first synthesized by Van Goor et al. in 2006 using a multi-step synthetic route. The key step involved the reaction of 2-fluorobenzylamine with 4-chlorobenzenesulfonyl chloride to form the intermediate 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]benzoic acid, which was then converted to 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide by amidation with cycloheptylamine and acetylation with acetic anhydride. Several modifications of this synthesis have been reported in the literature, including the use of alternative starting materials and different reaction conditions.

科学研究应用

2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide has been widely used as a research tool to investigate the role of CFTR in various physiological and pathological processes. It has been shown to inhibit CFTR-mediated chloride secretion in multiple cell types, including airway epithelial cells, pancreatic duct cells, and sweat gland cells. 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide has also been used to study the regulation of CFTR by other proteins and signaling pathways, as well as to screen for potential CFTR modulators. In addition, 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide has been used in animal models of CF and other diseases to evaluate its therapeutic potential.

属性

分子式

C22H26ClFN2O3S

分子量

453 g/mol

IUPAC 名称

2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-cycloheptylacetamide

InChI

InChI=1S/C22H26ClFN2O3S/c23-18-11-13-20(14-12-18)30(28,29)26(15-17-7-5-6-10-21(17)24)16-22(27)25-19-8-3-1-2-4-9-19/h5-7,10-14,19H,1-4,8-9,15-16H2,(H,25,27)

InChI 键

WNBMGKZRANWYDG-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl

规范 SMILES

C1CCCC(CC1)NC(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。